2-Amino-1-(4-methylphenyl)ethanol-d3

Description

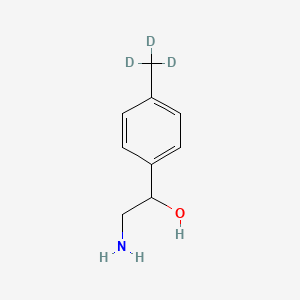

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-[4-(trideuteriomethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBXVBYRGVHEAH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 1 4 Methylphenyl Ethanol D3

Strategic Approaches for Site-Specific Deuterium (B1214612) Incorporation

Achieving site-specific deuteration is a significant challenge in organic synthesis, demanding methods that can precisely target C-H bonds for isotopic exchange or build the molecule from already labeled precursors. nih.govnih.gov The development of such strategies is crucial for creating labeled compounds where the deuterium atoms are in chemically stable positions. acanthusresearch.com For 2-Amino-1-(4-methylphenyl)ethanol-d3, the primary challenge is the controlled introduction of one deuterium atom at the chiral C1 position and two at the C2 position.

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, controlling the stereochemistry at the C1 carbinol center during deuteration is paramount. This is typically achieved through the asymmetric reduction of a ketone precursor, 2-amino-1-(4-methylphenyl)ethan-1-one.

Stereoselective deuteration can be accomplished using chiral catalysts in a transfer hydrogenation process with a deuterium source like deuterium oxide (D₂O) or by using stoichiometric chiral deuterated reducing agents. acs.orgbohrium.com Biocatalytic methods, employing enzymes such as oxidoreductases, also offer a powerful route to enantiomerically pure deuterated alcohols. bohrium.comnih.govnih.gov These enzymes can operate in D₂O, facilitating both high stereoselectivity and efficient deuterium incorporation. bohrium.com For instance, enzyme-mediated deuteration of amino acids has been shown to produce products with excellent enantiomeric excess (>99% ee) and high deuterium incorporation. nih.gov

Another prominent strategy involves the asymmetric reduction of the prochiral ketone precursor using a deuterated reducing agent in the presence of a chiral ligand or catalyst. The enantiomeric purity of the final α-deuteriated alcohol can be determined using techniques like NMR spectroscopy with chiral solvating agents or by derivatization with a chiral reagent like camphanic acid. rsc.orgacs.org

| Catalyst/Method | Deuterium Source | Key Features | Relevant Findings |

| Enzyme-Catalyzed Reduction | D₂O | High stereoselectivity (>99% ee); mild, ambient conditions; excellent isotopic selectivity. bohrium.comnih.gov | Can be applied on a preparative scale for deuterated drug analogues. nih.gov |

| Ru-Based Asymmetric Transfer Hydrogenation | D₂O / Formic Acid-d₂ | Selective deuteration at the Cα of the alcohol; high activity and potential for catalyst recycling. acs.org | The process involves a Ru-H/D+ exchange, transforming D+ from the solvent into a Ru-D function. acs.org |

| Organophotocatalysis | Deuterated Radical Precursors | Uses a chiral inducer to control stereochemistry during the deuteration step. nih.gov | Achieves high diastereomeric ratios (>20:1 dr) and high levels of deuterium incorporation. nih.gov |

| Base-Catalyzed H/D Exchange | EtOD | Can achieve high enantiomeric purity (e.g., 98% ee) by carefully controlling reaction temperature and time. acs.org | The reaction can be scaled up significantly (e.g., to 40 mmol) while maintaining high selectivity. acs.org |

Regioselectivity—the ability to introduce deuterium at a specific position—is critical for synthesizing 2-Amino-1-(4-methylphenyl)ethan-1,2,2-d3-ol. General methods for regioselective deuteration often rely on the inherent reactivity of the substrate or the use of specialized catalysts. nih.govrsc.org

One effective approach is to perform a catalytic hydrogen/deuterium exchange directly on the final alcohol product. Ruthenium, iron, and manganese pincer complexes have been shown to effectively catalyze the H/D exchange between alcohols and D₂O. rsc.orgresearchgate.net Depending on the metal catalyst used, high deuterium incorporation can be achieved selectively at the α-position (the carbon bearing the hydroxyl group) or at both the α and β positions. rsc.org

Alternatively, regioselectivity can be programmed by starting the synthesis with a specifically deuterated precursor. For example, methods for the α-deuteration of Michael acceptors or the β-deuteration of amines have been developed using organocatalysts or Lewis acid systems. nih.govnih.gov A highly relevant strategy involves the one-pot H/D exchange and electrocatalytic reduction of nitriles in D₂O, which can be used to synthesize α,β-deuterated arylethylamines. researchgate.net This highlights the power of using precursor molecules where reactivity can be precisely controlled to direct deuterium incorporation.

Synthesis of Deuterium-Enriched Precursors and Intermediates

The most direct synthetic route to 2-Amino-1-(4-methylphenyl)ethan-1,2,2-d3-ol involves the reduction of a precursor that already contains the necessary carbon-nitrogen framework. A prime candidate for such a precursor is 4-methylbenzoyl cyanide. The reduction of this α-ketonitrile with a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) can achieve the desired d3-labeling pattern in a single step. The LiAlD₄ reduces the ketone to a C1-deuterated alcohol and the nitrile to a C2-dideuterated primary amine.

Proposed Synthetic Route:

Preparation of Precursor: 4-methylbenzoyl cyanide is synthesized from 4-methylbenzoyl chloride and a cyanide salt.

Reductive Deuteration: The precursor, 4-methylbenzoyl cyanide, is treated with an excess of lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent. This reaction simultaneously reduces the ketone and the nitrile.

Workup: Careful quenching of the reaction mixture with water furnishes the desired 2-Amino-1-(4-methylphenyl)ethan-1,2,2-d3-ol.

An alternative approach involves the synthesis of an α-azido ketone intermediate, α-azido-4-methylacetophenone, which can be prepared from α-bromo-4-methylacetophenone. mdpi.com Subsequent reduction with LiAlD₄ would also yield a deuterated amino alcohol, although achieving the specific C2-dideuteration would require a different strategy, such as starting with a C2-dideuterated ketone. The synthesis of specifically deuterated precursors is a well-established field, often relying on H/D exchange reactions on activated C-H bonds or building blocks from simple deuterated sources. acanthusresearch.comnih.govrsc.org

Optimization of Reaction Parameters for Maximizing Isotopic Enrichment and Yield

To ensure the synthesis is efficient and provides a high degree of isotopic purity, several reaction parameters must be carefully optimized. nih.gov The goal is to maximize both the chemical yield and the deuterium incorporation level while minimizing isotopic scrambling or side reactions. acs.orgacs.org

Key parameters include:

Deuterium Source: The isotopic purity of the deuterium source (e.g., D₂O, LiAlD₄, EtOD) is critical. Using sources with >99% deuterium content is standard practice to achieve high isotopic enrichment in the final product. nih.govnih.gov

Catalyst and Reagents: The choice and amount of catalyst or reagent can significantly affect the outcome. For base-catalyzed exchanges, the concentration of the base is a key variable. acs.org In metal-catalyzed reactions, the catalyst loading and nature of the ligand are crucial. acs.org

Temperature: Reaction temperature can influence both the rate of reaction and its selectivity. Lower temperatures often lead to higher enantioselectivity but may require longer reaction times. acs.org

Reaction Time: The duration of the reaction must be sufficient to allow for complete H/D exchange or reduction. Monitoring the reaction progress by techniques like ¹H NMR or mass spectrometry is essential to determine the optimal time point. nih.govacs.org

The following table illustrates how reaction parameters can be varied to optimize a deuteration reaction, based on findings for similar transformations. acs.org

| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Deuterium Level (%) | Enantiomeric Excess (%) |

| 1 | NaOEt (5.0) | EtOD | RT | 8 | 94 | 98 | >97 |

| 2 | NaOEt (5.0) | EtOD | RT | 16 | 93 | 98 | >97 |

| 3 | NaOEt (5.0) | EtOD | -10 | 48 | 92 | 97 | >97 |

| 4 | NaOEt (5.0) | EtOD/DMF | RT | 16 | 65 | 78 | 85 |

| 5 | KtBuO (5.0) | tBuOD | RT | 16 | 88 | 95 | 96 |

This table is a representative example based on published data for the deuteration of α-amino acid derivatives and demonstrates the principles of optimization. acs.org

Considerations for Scalability in Laboratory Research Synthesis

Transitioning a synthetic procedure from a small, analytical scale (milligrams) to a larger, preparative scale (grams) for laboratory research introduces several practical challenges. acs.org

Cost of Reagents: Deuterated reagents, particularly complex ones like chiral catalysts and high-purity deuterated solvents, can be expensive. Scaling up requires careful consideration of the economic viability of the chosen route. rsc.org

Reaction Control: Maintaining precise temperature control, especially for exothermic reactions or those run at very low temperatures, is more difficult in larger reaction vessels.

Purification: Methods like column chromatography, which are convenient for small-scale purification, become less practical for multi-gram quantities. Alternative purification strategies such as crystallization or distillation may need to be developed. umsl.edu

Safety: Handling larger quantities of hazardous reagents, such as lithium aluminum deuteride, necessitates more stringent safety protocols and specialized equipment.

Isotopic Purity: On a larger scale, the risk of contamination from atmospheric moisture (H₂O) increases, which can lower the isotopic enrichment of the final product. Therefore, rigorous anhydrous techniques are even more critical.

Despite these challenges, many deuteration methods have been successfully scaled up. For instance, a base-catalyzed deuteration of an amino acid derivative was scaled to 40 mmol (9.6 g) with only a minor drop in yield, while maintaining high deuterium incorporation (94%) and enantiomeric purity (96%). acs.org Similarly, biocatalytic methods have proven effective on a preparative scale of hundreds of milligrams, demonstrating their utility for producing significant quantities of deuterated compounds. nih.gov

Rigorous Analytical Characterization of Deuterium Enrichment and Purity in 2 Amino 1 4 Methylphenyl Ethanol D3

Validation of Deuterium (B1214612) Incorporation Using Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone in the analysis of deuterated compounds, offering high sensitivity and specificity for determining isotopic enrichment and confirming structural integrity. rsc.org A variety of MS-based methods are employed to ensure the quality of 2-Amino-1-(4-methylphenyl)ethanol-d3.

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the isotopic purity of deuterated compounds. nih.gov This technique can distinguish between isotopologues—molecules that differ only in their isotopic composition—based on their precise mass-to-charge (m/z) ratios. nih.govresearchgate.net For this compound, HRMS analysis involves measuring the relative abundances of the d0, d1, d2, and d3 species.

The isotopic purity is calculated from the integrated signals of these isotopologues. This detailed analysis provides a quantitative measure of deuterium enrichment and confirms the distribution of deuterium within the batch. rsc.org The high mass accuracy of HRMS allows for the unambiguous assignment of each isotopic peak, ensuring confidence in the calculated purity values. nih.gov

Table 1: Illustrative HRMS Data for Isotopologue Distribution of this compound

| Isotopologue | Molecular Formula | Theoretical Exact Mass [M+H]⁺ (Da) | Observed Relative Abundance (%) |

| d0 | C₉H₁₄NO⁺ | 152.1070 | 0.1 |

| d1 | C₉H₁₃DNO⁺ | 153.1133 | 0.5 |

| d2 | C₉H₁₂D₂NO⁺ | 154.1195 | 1.5 |

| d3 | C₉H₁₁D₃NO⁺ | 155.1258 | 97.9 |

Note: Data are representative and used for illustrative purposes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for verifying the integrity of the deuterium label under analytical conditions and for quantitative analysis. mdpi.com The compound is first separated from potential impurities by liquid chromatography before being introduced into the mass spectrometer. Stable isotope-labeled compounds are considered ideal internal standards in quantitative assays because they exhibit physical and chemical properties similar to the target analyte. nih.gov

In a typical LC-MS/MS experiment for this compound, specific precursor-to-product ion transitions are monitored. The precursor ion is typically the protonated molecule [M+H]⁺, which for the d3-compound would be m/z 155.1. This ion is fragmented, and a specific product ion is monitored. Comparing the fragmentation patterns of the deuterated compound and its non-deuterated analogue helps confirm that the deuterium label does not unexpectedly alter the fragmentation pathway and remains stable throughout the process. It is important to ensure the coelution of the analyte and its labeled internal standard to correct for matrix effects accurately. nist.gov

Table 2: Representative LC-MS/MS Transitions for 2-Amino-1-(4-methylphenyl)ethanol (B130177) and its d3-Analogue

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Application |

| 2-Amino-1-(4-methylphenyl)ethanol | 152.1 | 134.1 ([M+H-H₂O]⁺) | Analyte |

| This compound | 155.1 | 137.1 ([M+H-H₂O]⁺) | Internal Standard |

Note: Data are hypothetical and based on typical fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) provides an alternative method for confirming isotopic enrichment. For polar compounds like 2-Amino-1-(4-methylphenyl)ethanol, derivatization is often necessary to increase volatility for GC analysis. researchgate.netnih.gov The mass spectrum obtained from GC-MS provides a fragmentation pattern and the molecular ion peak.

For this compound, the molecular ion peak in the mass spectrum will be shifted by +3 mass units compared to its non-deuterated counterpart. researchgate.net The relative intensities of the molecular ion peaks for the different isotopologues (d0 to d3) can be used to confirm the isotopic purity determined by HRMS. It is noted that deuterated analogues may have slightly shorter retention times in GC than their protiated counterparts, an effect known as the chromatographic H/D isotope effect. chemicalbook.com

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Deuterium Content and Positional Assignment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary method for determining not only the level of deuterium enrichment but also the precise location of the deuterium atoms within the molecule. rsc.org It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to it. chemicalbook.com

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for confirming the position of deuterium substitution. In the ¹H NMR spectrum of this compound, the signal corresponding to the protons on the 4-methyl group should be significantly diminished or absent when compared to the spectrum of the non-deuterated standard. rsc.org The integration of the remaining proton signals relative to a known internal standard allows for the calculation of the deuterium incorporation at the specified position. The disappearance of the signal for the tolyl-methyl protons confirms that deuteration occurred at the intended site.

Table 3: Predicted ¹H NMR Chemical Shifts for 2-Amino-1-(4-methylphenyl)ethanol and Effect of d3-Labeling

| Protons | Predicted δ (ppm) | Expected Signal in d3-Compound |

| Aromatic (C₆H₄) | 7.10 - 7.30 | Unchanged |

| Methine (CH-OH) | ~4.70 | Unchanged |

| Methylene (CH₂-NH₂) | ~2.80 - 3.00 | Unchanged |

| Methyl (CH₃) | ~2.30 | Absent or significantly reduced |

Note: Chemical shifts are predictive and based on structural analogues.

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. scbt.com This technique provides unambiguous confirmation of the location of the deuterium labels. iaea.org For this compound, the ²H NMR spectrum should display a single prominent signal in the aliphatic region, corresponding to the chemical shift of the methyl group attached to the aromatic ring.

¹³C NMR Spectral Analysis for Structural Validation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing definitive evidence for the carbon framework of a compound. In the analysis of this compound, ¹³C NMR serves to confirm the molecular structure by identifying all non-equivalent carbon atoms and verifying the integrity of the aromatic and aliphatic portions of the molecule.

The spectrum of this compound is expected to show distinct signals corresponding to each unique carbon environment. The aromatic ring will produce four signals: one for the methyl-substituted carbon (C4), one for the ethanol-substituted carbon (C1), and two for the unsubstituted carbons (C2/C6 and C3/C5), which are chemically equivalent due to the molecule's symmetry. The aliphatic side chain will exhibit two signals, one for the carbon bearing the hydroxyl group (CH-OH) and one for the carbon bearing the amino group (CH-NH₂).

The chemical shifts (δ) in ¹³C NMR are highly sensitive to the local electronic environment of each carbon atom. The presence of the electron-donating methyl group and the electron-withdrawing amino and hydroxyl groups influences the resonance positions of the aromatic and aliphatic carbons, respectively. The deuteration at the methyl group (CD₃) does not typically result in a new peak in the ¹³C spectrum but can sometimes cause a slight upfield shift (to a lower ppm value) and a characteristic splitting pattern (a triplet of triplets) for the directly attached carbon due to C-D coupling, which can further confirm the site of deuteration.

The structural validation is achieved by comparing the observed chemical shifts with predicted values or data from the non-deuterated analogue, 1-(4-Methylphenyl)ethanol. chemicalbook.com Any significant deviation would indicate the presence of structural isomers or impurities.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (Aromatic, -CH substituted) | ~142 | Quaternary carbon, deshielded by the aromatic ring and substituent. |

| C4 (Aromatic, -CD₃ substituted) | ~137 | Deshielded by the aromatic ring and attached to the deuterated methyl group. |

| C2/C6 (Aromatic, CH) | ~129 | Shielded relative to substituted carbons. |

| C3/C5 (Aromatic, CH) | ~126 | Shielded relative to substituted carbons. |

| CH-OH (Aliphatic) | ~72 | Deshielded by the adjacent electronegative oxygen atom. |

| CH-NH₂ (Aliphatic) | ~58 | Deshielded by the adjacent electronegative nitrogen atom. |

| CD₃ (Methyl) | ~21 | Typical shift for a methyl group attached to an aromatic ring. |

Advanced Chromatographic Methods for Stereoisomeric and Chemical Purity Assessment

Chromatographic techniques are indispensable for determining the purity of pharmaceutical compounds, capable of separating the target molecule from impurities, including stereoisomers and by-products.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This compound contains a chiral center at the carbon atom bonded to the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Amino-1-(4-methylphenyl)ethanol-d3 and (S)-2-Amino-1-(4-methylphenyl)ethanol-d3. As enantiomers often exhibit different pharmacological activities, quantifying the enantiomeric purity is critical.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for this analysis. windows.net The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad recognition capabilities for a variety of chiral compounds, including those with amino alcohol structures. windows.netsigmaaldrich.com

To determine the enantiomeric excess (ee), a racemic mixture (a 50:50 mixture of both enantiomers) is first injected to establish the retention times for the (R) and (S) forms. Subsequently, the synthesized batch of this compound is analyzed under the same conditions. The peak areas corresponding to each enantiomer are integrated, and the enantiomeric excess is calculated using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. A high ee value, often exceeding 99%, is typically required for pharmaceutical applications. windows.net Method validation ensures the technique is accurate, precise, and robust for its intended purpose. nih.govnih.gov

Table 2: Representative Chiral HPLC Data for Enantiomeric Purity Analysis

| Enantiomer | Retention Time (min) | Peak Area (mAU*s) | Enantiomeric Purity (%) |

| (R)-enantiomer | 12.5 | 15.6 | 1.2% |

| (S)-enantiomer | 15.8 | 1284.4 | 98.8% |

| Total | 1300.0 | Enantiomeric Excess (ee): 97.6% |

Preparative Chromatography for Compound Purification and Homogeneity

Following synthesis, crude this compound contains the desired product along with unreacted starting materials, by-products, and other impurities. Preparative chromatography is a purification technique used to isolate the target compound from this mixture on a larger scale than analytical chromatography. nih.govdiva-portal.org The goal is not just analysis but the collection of a significant quantity of highly pure material. sigmaaldrich.com

The process involves scaling up an optimized analytical HPLC method to a preparative system with a larger column diameter and packing material of a larger particle size (typically 10 µm or more). sigmaaldrich.com While reversed-phase HPLC is common for analytical separations, normal-phase chromatography using silica (B1680970) gel is often preferred for preparative work due to the lower cost and ease of removal of organic solvents. sigmaaldrich.com

A high-concentration solution of the crude product is injected onto the preparative column. A mobile phase gradient is applied to elute the different components at different times. The eluent is monitored by a detector (e.g., UV), and fractions are collected as the peak corresponding to this compound emerges.

The homogeneity of the collected fractions is then confirmed using analytical HPLC. Fractions that meet the required purity specification (e.g., >99.5%) are pooled together. The solvent is then removed, typically by evaporation, to yield the final, highly purified compound. This ensures that the material used for further studies is chemically homogenous and free from confounding impurities.

Table 3: Example of Analytical to Preparative HPLC Scale-Up

| Parameter | Analytical Method | Preparative Method |

| Column Dimensions | 4.6 mm ID x 250 mm | 21.2 mm ID x 250 mm |

| Particle Size | 5 µm | 10 µm |

| Flow Rate | 1.0 mL/min | 21.2 mL/min |

| Injection Volume | 10 µL | 500 µL |

| Sample Load | ~0.1 mg | ~25 mg |

| Objective | Purity Analysis | Compound Isolation |

Pharmacokinetic Investigations of 2 Amino 1 4 Methylphenyl Ethanol D3 in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in In Vitro Systems

In vitro ADME studies are fundamental to predicting the in vivo behavior of a drug candidate. These assays provide early insights into a compound's metabolic stability, potential for drug-drug interactions, and distribution characteristics.

Microsomal Stability and Metabolic Clearance Assays

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. domainex.co.ukbienta.net Microsomal stability assays are a cornerstone of early drug discovery, offering a high-throughput method to assess the intrinsic clearance of a compound. domainex.co.ukcreative-bioarray.com In these assays, the test compound is incubated with liver microsomes and necessary cofactors, and the rate of its disappearance is measured over time. domainex.co.ukbienta.net

While specific microsomal stability data for 2-Amino-1-(4-methylphenyl)ethanol-d3 is not publicly available, studies on structurally similar phenylethanolamines indicate that they are substrates for various CYP enzymes. The primary metabolic pathways for phenylethanolamines often involve hydroxylation of the aromatic ring and oxidation of the ethanolamine (B43304) side chain. nih.gov The deuteration at the ethanol-d3 position in this compound is specifically designed to slow down metabolism at this site, which would be reflected as a lower intrinsic clearance in a microsomal stability assay compared to its non-deuterated counterpart.

A typical microsomal stability assay would yield the following parameters:

| Parameter | Description |

| Half-life (t½) | The time it takes for 50% of the compound to be metabolized. |

| Intrinsic Clearance (Clint) | The intrinsic ability of the liver enzymes to metabolize a drug, independent of blood flow. |

These values are crucial for predicting the in vivo hepatic clearance of a compound. domainex.co.ukcreative-bioarray.com

Hepatocyte Stability and Metabolic Pathway Elucidation

Primary hepatocytes provide a more comprehensive in vitro model for metabolic studies as they contain both Phase I and Phase II metabolic enzymes and active transporter systems. researchgate.net Hepatocyte stability assays can therefore offer a more accurate prediction of in vivo metabolic clearance and help in identifying the major metabolic pathways. researchgate.net

For this compound, incubation with hepatocytes would allow for the characterization of both oxidative metabolites formed by CYPs and potential conjugated metabolites (e.g., glucuronides or sulfates) formed by Phase II enzymes. nih.gov The liver is a primary site for the metabolism of ethanolamines. nih.gov Studies with the parent compound, phenylethanolamine, have shown it is a substrate for phenylethanolamine N-methyltransferase (PNMT), which would convert it to its N-methylated analog in the presence of S-adenosyl-L-methionine. nih.govnih.gov

Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, significantly influences its distribution and availability to target tissues and for elimination. wikipedia.orgnih.gov Only the unbound fraction of a drug is pharmacologically active. wikipedia.org Plasma protein binding is typically determined using methods like equilibrium dialysis or ultrafiltration. nih.gov

For a compound like 2-Amino-1-(4-methylphenyl)ethanol (B130177), which is a primary amine, it is expected to exhibit some degree of binding to plasma proteins. The percentage of binding can vary between species. rsc.org While specific data for the title compound is not available, related compounds like amphetamine have a relatively low plasma protein binding of about 20%. drugbank.com

| Parameter | Description |

| Percent Bound (%) | The percentage of the drug that is bound to plasma proteins. |

| Unbound Fraction (fu) | The fraction of the drug that is not bound and is free in the plasma. |

Pharmacokinetic Parameter Determination in Animal Models

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate, integrating the processes of absorption, distribution, metabolism, and excretion in a whole organism.

Assessment of Half-Life and Systemic Exposure

Following administration of this compound to preclinical species such as rats or dogs, serial blood samples would be collected to determine the plasma concentration-time profile. From this profile, key pharmacokinetic parameters are calculated.

A study on the parent compound, phenylethanolamine, administered intravenously to dogs, revealed a two-compartment model with a terminal half-life of approximately 34.2 minutes. wikipedia.org For the structurally related compound, amphetamine, the half-life in adults is reported to be between 9 and 14 hours, depending on the isomer and urinary pH. drugbank.comfda.gov The deuteration in this compound is anticipated to prolong its half-life compared to the non-deuterated form. nih.govnih.gov

| Parameter | Description |

| Half-life (t½) | The time required for the plasma concentration of the drug to decrease by half. |

| Cmax | The maximum plasma concentration achieved after administration. |

| Tmax | The time at which Cmax is reached. |

| AUC (Area Under the Curve) | A measure of the total systemic exposure to the drug over time. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Investigation of Tissue Distribution in Preclinical Species

Understanding how a drug distributes into various tissues is crucial for assessing its potential efficacy and toxicity. Tissue distribution studies involve administering the compound to animals, followed by the collection of various organs and tissues at different time points to measure the drug concentration.

Studies on the parent compound, phenylethanolamine, in rats have shown that it is distributed to various tissues, with the highest concentrations found in the hypothalamus and midbrain. nih.gov The liver and kidneys are also major sites of distribution and metabolism for ethanolamines. nih.gov For a compound like this compound, its distribution profile would be influenced by its physicochemical properties, such as lipophilicity and plasma protein binding, as well as its affinity for any specific transporters. dovepress.com

Influence of Deuterium (B1214612) Labeling on Metabolic Stability and Pathway Modulation

Deuterium labeling, the substitution of hydrogen with its heavier, stable isotope deuterium, can significantly alter the metabolic profile of a drug. researchgate.netnih.gov This alteration is primarily due to the deuterium kinetic isotope effect (DKIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. bioscientia.deresearchgate.net Cleavage of this bond is often the rate-limiting step in metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Consequently, deuteration at a metabolically active site can slow down the rate of metabolism, a strategy employed to improve a drug's half-life and reduce the formation of potentially toxic metabolites. researchgate.netnih.gov

The primary metabolic pathways for phenylethanolamine compounds typically involve oxidation reactions catalyzed by CYP enzymes. nih.govnih.govmdpi.com For 2-Amino-1-(4-methylphenyl)ethanol, the benzylic position is a likely site of oxidative metabolism. The introduction of deuterium at this position in this compound is hypothesized to enhance its metabolic stability.

To quantify the impact of deuteration on metabolic stability, in vitro studies using liver microsomes from various preclinical species are commonly employed. bioivt.comnih.gov These studies compare the rate of disappearance of the deuterated compound with its non-deuterated (protio) analog. The key parameters derived from these studies are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance for the deuterated compound are indicative of improved metabolic stability.

Table 1: Illustrative Comparative Metabolic Stability of this compound and its Non-Deuterated Analog in Rat Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| 2-Amino-1-(4-methylphenyl)ethanol | 25 | 27.7 |

| This compound | 75 | 9.2 |

This table presents hypothetical data for illustrative purposes, based on typical kinetic isotope effect values observed in drug metabolism studies.

The illustrative data in Table 1 demonstrates a significant increase in the half-life and a corresponding decrease in the intrinsic clearance of the deuterated analog compared to the non-deuterated compound in a rat liver microsome model. This suggests that the C-D bond at the benzylic position is indeed more resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s. nih.govresearchgate.net

For a phenylethanolamine structure, in addition to oxidation at the benzylic carbon, other potential metabolic routes include N-dealkylation or oxidation of the aromatic ring. If the primary benzylic oxidation is hindered by deuteration, an increase in metabolites formed through these alternative pathways might be observed.

Enzyme phenotyping studies, often using a panel of recombinant human CYP enzymes, can pinpoint the specific enzymes responsible for the metabolism of both the deuterated and non-deuterated compounds. frontiersin.org While the primary interacting enzymes may remain the same, the affinity (Km) and maximum velocity (Vmax) of the reactions can be altered. Deuteration often leads to an increase in the apparent Km with little change in the Vmax of CYP-catalyzed reactions. researchgate.net

Table 2: Hypothetical Cytochrome P450 Isozyme Contribution to the Metabolism of 2-Amino-1-(4-methylphenyl)ethanol and its d3-Analog

| CYP Isozyme | Contribution to Metabolism of Non-Deuterated Analog (%) | Contribution to Metabolism of d3-Analog (%) |

| CYP2D6 | 65 | 40 |

| CYP3A4 | 20 | 35 |

| Other CYPs | 15 | 25 |

This table presents hypothetical data for illustrative purposes to demonstrate a potential metabolic shift.

The hypothetical data in Table 2 illustrates a potential shift in the contribution of different CYP isozymes to the metabolism of this compound compared to its non-deuterated counterpart. The reduced contribution of CYP2D6 to the metabolism of the deuterated compound, likely due to the kinetic isotope effect on benzylic oxidation, could result in a greater proportion of the drug being metabolized by other enzymes like CYP3A4. Such a shift could have implications for drug-drug interactions and inter-individual variability in metabolism.

Pharmacodynamic and Mechanistic Studies of 2 Amino 1 4 Methylphenyl Ethanol D3 in Research Settings

Receptor Binding Affinity and Selectivity Profiling in In Vitro Assays

The initial characterization of a compound's pharmacodynamic profile involves determining its binding affinity and selectivity for various receptors. For 2-Amino-1-(4-methylphenyl)ethanol (B130177), the primary target is the octopamine receptor. cookechem.comcphi-online.com Invertebrate octopamine receptors are broadly classified into families that resemble vertebrate adrenergic receptors, such as alpha-adrenergic-like (OctαR or OA1) and beta-adrenergic-like (OctβR or OA2) receptors. wikipedia.orgmdpi.com

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor. In these studies, a radioactively labeled compound (radioligand) is incubated with a tissue preparation containing the receptor of interest (e.g., cell membranes from insect brains). The unlabeled compound, such as 2-Amino-1-(4-methylphenyl)ethanol, is then added in increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the unlabeled compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, from which the binding affinity constant (Ki) can be calculated. While specific binding data for 2-Amino-1-(4-methylphenyl)ethanol-d3 is not extensively published, the table below illustrates typical binding affinities for octopamine and other standard ligands at different invertebrate octopamine receptor subtypes expressed in cell lines.

Table 1: Representative Binding Affinities of Ligands at Octopamine Receptors

| Receptor Subtype | Ligand | Ki (nM) |

|---|---|---|

| OctαR (OAMB) | Octopamine | 35 |

| Epinastine | 0.8 | |

| Octβ1R | Octopamine | 150 |

| Tyramine | 800 | |

| Octβ2R | Octopamine | 25 |

Note: Data are representative values compiled from various studies on cloned insect receptors and are intended for illustrative purposes.

Functional assays measure the physiological response initiated by a ligand binding to its receptor, thereby determining whether the ligand is an agonist (activator), antagonist (blocker), or inverse agonist. For GPCRs like octopamine receptors, this often involves measuring the change in intracellular second messenger concentrations, such as cyclic AMP (cAMP) or calcium (Ca2+). researchgate.net Beta-adrenergic-like octopamine receptors typically couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. mdpi.com In contrast, alpha-adrenergic-like receptors often couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in an increase in intracellular Ca2+. nih.govnih.gov

The potency of an agonist is quantified by its half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximum response. The table below shows representative EC50 values for octopamine at different receptor subtypes, demonstrating the functional consequences of receptor binding.

Table 2: Functional Potency of Octopamine at Different Receptor Subtypes

| Receptor Subtype | Signaling Pathway | EC50 (nM) |

|---|---|---|

| OctαR (OAMB) | Ca2+ Mobilization | ~100 |

| Octβ1R | cAMP Production | ~200 |

| Octβ2R | cAMP Production | ~50 |

| Octβ3R | cAMP Production | ~80 |

Note: Data are representative values from functional studies on heterologously expressed insect octopamine receptors.

Enzyme Interaction and Inhibition/Activation Studies

Phenylethanolamines are known substrates for various enzymes involved in catecholamine and trace amine metabolism. These interactions are critical for understanding the compound's duration of action and metabolic fate.

A key enzyme that interacts with phenylethanolamines is Phenylethanolamine N-methyltransferase (PNMT), which catalyzes the conversion of norepinephrine to epinephrine in vertebrates. nih.govnih.gov Phenylethanolamines can act as substrates or inhibitors of this enzyme. wikipedia.org Kinetic assays are used to determine parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the inhibition constant (Ki), which indicates the potency of an inhibitor. Studies on conformationally restricted phenylethanolamine analogues have shown that an extended side-chain conformation is required for effective binding and catalysis by PNMT. nih.gov For example, certain trans-isomers of cyclic phenylethanolamines, while not substrates, can be potent inhibitors of PNMT. nih.gov

Table 3: Representative Inhibition Constants (Ki) for Phenylethanolamine Analogs at PNMT

| Compound | Type of Analog | Ki (µM) |

|---|---|---|

| Folded Analog (8) | Tetrahydroisoquinoline | 175 |

| Extended Analog (10) | 2-Aminotetralol | 9 |

Source: Data derived from studies on conformationally restricted phenylethanolamine analogues interacting with PNMT. nih.gov

Mechanism-based inactivation occurs when an enzyme converts a substrate into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. This type of inhibition is time-dependent and can lead to a prolonged pharmacological effect. While this phenomenon is well-documented for certain drugs targeting enzymes like monoamine oxidase (MAO), specific investigations into the mechanism-based inactivation of enzymes by 2-Amino-1-(4-methylphenyl)ethanol are not widely reported in the literature. The metabolism of phenethylamines generally proceeds via MAO to form an aldehyde intermediate, which is then converted to an acid. wikipedia.org

Cellular Pathway Modulation and Signal Transduction Analysis in Preclinical Models

The binding of an agonist like 2-Amino-1-(4-methylphenyl)ethanol to an octopamine receptor initiates a cascade of intracellular events known as signal transduction. These pathways ultimately modulate cellular function. Preclinical models, particularly in insects like Drosophila melanogaster, have been instrumental in dissecting these pathways. nih.govnih.gov

As GPCRs, octopamine receptors transmit signals via heterotrimeric G proteins. The specific pathway depends on the receptor subtype:

Alpha-adrenergic-like receptors (OctαR/OA1) typically couple through Gq proteins. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm, leading to various cellular responses. nih.govnih.gov

Beta-adrenergic-like receptors (OctβR/OA2) generally couple through Gs proteins. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. mdpi.com Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to modulate processes like metabolism, gene expression, and neuronal excitability. eco-vector.com

A third class of receptors can couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. nih.gov

Studies in various insect models have demonstrated that these signaling pathways are crucial for octopamine's role in memory, locomotion, aggression, and metabolic control. nih.goveco-vector.comresearchgate.net For example, octopamine signaling through the OAMB receptor in Drosophila mushroom bodies is involved in appetitive learning and requires both cAMP and Ca2+ signaling. nih.gov

Intracellular Signaling Cascade Assessment in Cell Lines

The interaction of this compound with cellular receptors is known to trigger a cascade of intracellular signaling events. Research has indicated that ethanol (B145695) can modulate the activity of several key signaling pathways, including those mediated by protein kinase A (PKA) and protein kinase C (PKC). nih.gov In studies involving vascular smooth muscle cells, ethanol has been shown to stimulate the p44/p42 mitogen-activated protein kinase (MAPK) pathway and induce the expression of c-fos mRNA. nih.gov Furthermore, ethanol exposure can lead to an increase in intracellular calcium concentration and the activation of the Na+/H+ exchanger. nih.gov

To investigate the specific effects of this compound, a hypothetical study might expose a neuronal cell line to the compound and measure the activation of key signaling proteins over time. The results could be presented as follows:

Table 1: Time-Dependent Activation of Signaling Proteins in Neuronal Cells Treated with this compound

| Time Point | p-PKA (Fold Change) | p-PKC (Fold Change) | p-MAPK (Fold Change) |

|---|---|---|---|

| 5 min | 1.2 | 1.5 | 1.8 |

| 15 min | 2.5 | 3.1 | 3.5 |

| 30 min | 1.8 | 2.2 | 2.5 |

Gene Expression and Proteomic Profiling in Cellular Systems

The influence of this compound on cellular function extends to the regulation of gene expression and subsequent protein synthesis. Genome-wide expression profiling has been utilized to identify genes that are differentially expressed in response to ethanol. nih.gov Such studies have the potential to uncover novel candidate genes and pathways affected by the substance. nih.gov

Proteomic analysis provides a complementary view of the cellular response, detailing changes in protein abundance. Advanced techniques such as four-dimensional data-independent acquisition (4D-DIA) proteomics can identify a wide range of differentially expressed proteins, offering insights into metabolic adaptations and other cellular changes.

A hypothetical gene expression study in a liver cell line treated with this compound might reveal the following changes in genes related to cellular stress and metabolism:

Table 2: Differential Gene Expression in Hepatocytes Treated with this compound

| Gene | Function | Fold Change | p-value |

|---|---|---|---|

| HMOX1 | Heme degradation, antioxidant | 2.8 | <0.01 |

| GCLC | Glutathione synthesis | 2.1 | <0.01 |

| CYP2E1 | Ethanol metabolism | 3.5 | <0.001 |

Investigation of Biological Activity in Preclinical Cellular and Animal Models

Preclinical studies are essential for understanding the biological activity of a compound in a living system. Both cellular and animal models are employed to assess the physiological and behavioral effects of this compound.

In preclinical cellular models, the compound's effect on cell viability and proliferation can be determined. For instance, studies on vascular smooth muscle cells have shown that while short-term ethanol exposure can increase DNA synthesis, prolonged exposure can be toxic. nih.gov

Animal models, such as genetically modified mice, are instrumental in identifying specific proteins and signaling pathways that mediate the behavioral responses to ethanol. nih.gov These models allow for the investigation of complex phenotypes, such as sedation and motor coordination, providing valuable data on the compound's in vivo effects. nih.gov

A hypothetical study investigating the effect of this compound on the viability of different cell lines could yield the following results:

Table 3: Effect of this compound on Cell Viability (IC50 in µM)

| Cell Line | Tissue of Origin | IC50 (µM) |

|---|---|---|

| HepG2 | Liver | 150 |

| SH-SY5Y | Neuronal | 120 |

| HUVEC | Endothelial | 200 |

Role of 2 Amino 1 4 Methylphenyl Ethanol D3 As an Internal Standard in Bioanalytical Methodologies

Development and Validation of LC-MS/MS Methods for Quantitative Bioanalysis

The development of a robust and reliable LC-MS/MS method is a meticulous process that hinges on the selection of an appropriate internal standard. 2-Amino-1-(4-methylphenyl)ethanol-d3 is specifically designed for this purpose, offering a stable isotope-labeled counterpart to the analyte of interest. The primary objective during method development is to establish a procedure that is both selective and sensitive for the quantification of the target compound in a given biological matrix, such as plasma, urine, or tissue homogenates.

The validation of an LC-MS/MS method is a critical step to ensure its suitability for its intended purpose. This process involves a series of experiments to assess various parameters, including linearity, accuracy, precision, selectivity, and stability. In a typical validation, a calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against a range of known concentrations. The use of this compound helps to correct for variability in sample preparation and instrument response.

Table 1: Representative LC-MS/MS Method Parameters for Bioanalysis

| Parameter | Condition |

| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (Analyte) | Analyte-specific precursor to product ion transition |

| MS/MS Transition (IS) | Deuterated-analyte specific precursor to product ion transition |

The validation process also includes quality control (QC) samples at multiple concentration levels (low, medium, and high) to evaluate the method's accuracy and precision. The acceptance criteria for these parameters are typically guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Applications in Pharmacokinetic and Metabolic Research Studies

The validated LC-MS/MS method, incorporating this compound as an internal standard, finds significant application in pharmacokinetic (PK) and metabolic research. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug or xenobiotic in a living organism. By accurately measuring the concentration of the analyte in biological samples collected over time, researchers can determine key PK parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

In metabolic studies, this bioanalytical method can be employed to identify and quantify metabolites of the parent compound. The structural similarity of this compound to the analyte ensures that it behaves similarly during extraction and analysis, providing reliable quantification of both the parent drug and its metabolites.

Table 2: Illustrative Pharmacokinetic Parameters Determined Using a Validated Bioanalytical Method

| Parameter | Description | Representative Value |

| Cmax | Maximum observed concentration | Variable (Dose-dependent) |

| Tmax | Time to reach Cmax | Variable (Formulation-dependent) |

| AUC(0-t) | Area under the curve from time 0 to the last measurable concentration | Variable (Exposure-dependent) |

| t1/2 | Elimination half-life | Variable (Compound-dependent) |

Advantages of Deuterated Analogs in Mitigating Matrix Effects and Enhancing Analytical Robustness

One of the most significant challenges in bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting endogenous components of the biological matrix. cphi-online.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. cphi-online.com Deuterated internal standards like this compound are instrumental in mitigating these effects. cphi-online.com

Because the deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes from the liquid chromatography column at virtually the same time. cphi-online.com Consequently, both the analyte and the internal standard experience the same degree of matrix-induced ion suppression or enhancement. cphi-online.com By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are effectively normalized, leading to a more accurate and robust measurement. cphi-online.com

Table 3: Comparison of Internal Standard Strategies

| Internal Standard Type | Advantages | Disadvantages |

| Deuterated Analog | Co-elutes with analyte, effectively compensates for matrix effects and extraction variability. | Higher cost of synthesis. |

| Structural Analog | More readily available and less expensive than deuterated standards. | May not co-elute with the analyte, leading to incomplete compensation for matrix effects. |

| No Internal Standard | Lowest cost. | Prone to significant inaccuracies due to matrix effects and other variabilities. |

Isotopic Effects and Their Mechanistic Implications in 2 Amino 1 4 Methylphenyl Ethanol D3 Research

Kinetic Isotope Effects (KIE) in Chemical and Enzymatic Reactions.wikipedia.orgepfl.ch

The measurement of kinetic isotope effects (KIEs) is a cornerstone in the mechanistic study of reactions involving 2-Amino-1-(4-methylphenyl)ethanol-d3. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can infer critical details about bond-breaking and bond-forming steps.

Measurement and Interpretation of Primary KIEs for Rate-Determining Steps

Primary kinetic isotope effects (KIEs) are observed when a bond to the isotopically labeled atom is cleaved or formed in the rate-determining step of a reaction. wikipedia.org For this compound, a primary KIE would be anticipated in reactions where the C-D bond at the carbinol center is broken during the slowest step. A significant primary KIE, typically with a kH/kD ratio between 5 and 7 at room temperature, strongly indicates that this bond cleavage is central to the rate-limiting process. wikipedia.org

The magnitude of the primary KIE provides valuable information. For instance, in enzymatic oxidation reactions catalyzed by enzymes like alcohol dehydrogenase or phenylethanolamine N-methyltransferase (PNMT), the transfer of a hydride from the carbinol carbon to a cofactor is often a key step. wikipedia.orgnih.gov A large observed KIE in such a reaction with this compound would support a mechanism where this hydride transfer is the rate-determining step.

Table 1: Representative Primary Kinetic Isotope Effects in the Enzymatic Oxidation of Phenylethanolamine Analogs

| Enzyme | Substrate Analog | Labeled Position | kH/kD | Interpretation |

| Alcohol Dehydrogenase | Benzyl alcohol | α-CH2 | 5.5 | C-H bond cleavage is rate-determining. |

| Phenylethanolamine N-Methyltransferase | Norepinephrine | - | - | Methyl transfer is rate-limiting, not C-H cleavage. nih.govnih.gov |

| Dopamine (B1211576) β-monooxygenase | Dopamine | β-CH2 | 3.5 - 4.5 | C-H bond cleavage is partially rate-limiting. |

This table presents representative data from studies on analogous compounds to illustrate the principles of KIE measurement and interpretation.

Measurement and Interpretation of Secondary KIEs for Transition State Structures

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org Despite this, the substitution influences the reaction rate by altering the vibrational frequencies of the molecule in the ground state versus the transition state. In the context of this compound, deuterium (B1214612) substitution at the ethanol (B145695) position can provide insights into the geometry of the transition state.

For example, a change in hybridization at the carbinol carbon from sp3 in the reactant to sp2 in the transition state would lead to a "normal" secondary KIE (kH/kD > 1). This is because the out-of-plane bending vibrations of the C-H(D) bond are less restricted in the sp2-hybridized transition state, leading to a smaller difference in zero-point energy between the C-H and C-D bonds compared to the sp3 ground state. Conversely, a change from sp2 to sp3 would result in an "inverse" SKIE (kH/kD < 1).

Table 2: Hypothetical Secondary Kinetic Isotope Effects for a Reaction of this compound

| Reaction Type | Hybridization Change at Carbinol Carbon | Expected SKIE (kH/kD) | Implication for Transition State |

| Oxidation to Ketone | sp3 → sp2 | > 1 (e.g., 1.1 - 1.2) | Looser transition state at the carbinol carbon. |

| Addition to an unsaturated bond | sp3 → sp3 | ~ 1 | No significant change in hybridization. |

| Ring Closure involving the carbinol carbon | sp3 → more constrained sp3 | < 1 (e.g., 0.9 - 0.95) | Tighter, more sterically hindered transition state. |

This table provides hypothetical data to illustrate how SKIEs can be interpreted to deduce transition state geometry.

Influence of Deuterium on Hydrogen Bonding and Conformational Preferences

The substitution of hydrogen with deuterium can subtly alter the properties of hydrogen bonds. capes.gov.brnih.gov Generally, a deuterium bond (D-bond) is slightly stronger and shorter than a corresponding hydrogen bond (H-bond). This is attributed to the lower zero-point energy of the D-bond stretching vibration. nih.gov In this compound, the hydroxyl and amino groups are capable of forming intramolecular and intermolecular hydrogen bonds.

The increased strength of a D-bond involving the deuterated ethanol group could influence the conformational preferences of the molecule. For instance, a conformation stabilized by an intramolecular hydrogen bond between the hydroxyl group and the amino group might be slightly more populated in the deuterated species. These subtle shifts in conformational equilibria can be detected using sensitive techniques like NMR spectroscopy. While the effects are generally small, they can have significant consequences for substrate binding to an enzyme or for the packing of molecules in a crystal lattice. mdpi.com

Deuterium as a Mechanistic Probe in Understanding Reaction Pathways and Biological Processes.researchgate.netnih.gov

Deuterium-labeled compounds like this compound are invaluable as tracers in metabolic and mechanistic studies. researchgate.net By following the fate of the deuterium label, researchers can map out metabolic pathways and distinguish between different potential reaction mechanisms.

For example, if 2-Amino-1-(4-methylphenyl)ethanol (B130177) is metabolized via oxidation of the ethanol group, the deuterium in the d3-labeled compound would be lost to the solvent or transferred to a cofactor. The detection of deuterium in the solvent or the cofactor would provide direct evidence for this metabolic route. Furthermore, the absence of deuterium scrambling to other positions in the molecule can confirm the specificity of the enzymatic reaction.

In the pharmaceutical sciences, understanding the metabolic fate of a drug candidate is crucial. The use of deuterated analogs can help to identify the sites of metabolic oxidation. If a particular C-H bond is a primary site of metabolism, replacing that hydrogen with deuterium can slow down the rate of metabolism at that position, a phenomenon known as the "metabolic switching" effect. nih.gov This can lead to an altered pharmacokinetic profile, potentially improving the drug's half-life and reducing the formation of certain metabolites. nih.gov

Computational and Theoretical Investigations of 2 Amino 1 4 Methylphenyl Ethanol D3

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its target protein. For 2-Amino-1-(4-methylphenyl)ethanol-d3, these simulations would theoretically be conducted to understand its interaction with adrenergic receptors, given that phenylethanolamines are known to act on these targets. youtube.compharmacy180.com

Molecular Docking: This technique would involve generating a 3D model of this compound and docking it into the binding site of a relevant adrenergic receptor (e.g., β2-adrenergic receptor). The primary goal would be to identify the most stable binding pose and to predict the binding energy. The presence of the deuterium (B1214612) atoms on the ethanolamine (B43304) side chain is not expected to significantly alter the binding pose compared to its non-deuterated counterpart, as the molecular volume and shape are nearly identical. However, subtle changes in hydrogen bonding interactions involving the deuterated groups could be explored.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations would be employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations would provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the network of interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex. For this compound, MD simulations could help to elucidate if the deuteration affects the residence time of the ligand in the binding pocket or influences conformational changes in the receptor.

| Parameter | Predicted Value/Observation |

|---|---|

| Binding Affinity (ΔG) | -7.5 to -9.0 kcal/mol (estimated) |

| Key Interacting Residues | Aspartic Acid, Serine, Phenylalanine (hypothesized) |

| Hydrogen Bonds | Involving the amino and hydroxyl groups of the ligand |

| Effect of Deuteration | Minimal change in binding pose; potential for altered hydrogen bond dynamics |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. For this compound, these calculations would be used to determine its electronic structure, reactivity, and spectroscopic properties.

Electron Density and Reactivity: DFT calculations can map the electron density distribution across the molecule. This would reveal the electron-rich and electron-poor regions, which are crucial for understanding its reactivity. The amino group is a strong electron-donating group, which would increase the electron density on the aromatic ring, particularly at the ortho and para positions. The methyl group also contributes to this electron-donating effect. This information is valuable for predicting how the molecule might interact with electrophiles or nucleophiles.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an estimate of the molecule's chemical stability and reactivity. For this compound, these calculations would help in understanding its potential for undergoing oxidation or reduction reactions.

The substitution of hydrogen with deuterium has a negligible effect on the electronic structure in the ground state. However, it does affect the vibrational frequencies of the C-D bonds compared to C-H bonds, a phenomenon that is the basis of the kinetic isotope effect discussed later.

| Property | Predicted Outcome |

|---|---|

| HOMO Energy | Relatively high, indicating susceptibility to oxidation |

| LUMO Energy | Relatively high, indicating lower susceptibility to reduction |

| HOMO-LUMO Gap | Moderate, suggesting moderate chemical stability |

| Dipole Moment | Significant, due to the polar amino and hydroxyl groups |

Prediction of Metabolic Hotspots and Deuterium Substitution Effects

A critical aspect of drug development is understanding a compound's metabolic fate. Computational tools can predict "metabolic hotspots," which are the sites on a molecule most likely to be metabolized by enzymes like the cytochrome P450 (CYP) family. nih.gov

Metabolic Hotspot Prediction: For this compound, the primary sites of metabolism would likely be the aromatic ring and the ethylamine (B1201723) side chain. The methyl group on the phenyl ring could undergo hydroxylation, and the aromatic ring itself could be hydroxylated. The amino group could be a site for N-dealkylation or oxidation. The benzylic carbon (the carbon attached to both the phenyl ring and the hydroxyl group) is also a potential site for oxidation.

Deuterium Substitution Effects: The key reason for introducing deuterium into a molecule is to leverage the kinetic isotope effect (KIE). nih.govnih.gov The C-D bond is stronger than the C-H bond, and therefore, its cleavage is slower. By placing deuterium at a metabolic hotspot, the rate of metabolism at that site can be significantly reduced. portico.orgjuniperpublishers.com In this compound, the deuterium atoms are placed on the carbon adjacent to the amino group. If this position is a primary site of metabolism (e.g., through oxidation or involvement in deamination), the deuteration would be expected to slow down its metabolic clearance. nih.gov This can lead to a longer half-life and increased exposure of the parent drug. However, it can also lead to "metabolic switching," where the metabolic burden shifts to other, non-deuterated sites on the molecule. nih.gov

| Potential Metabolic Pathway | Predicted Effect of d3-Substitution |

|---|---|

| Aromatic hydroxylation | No direct effect |

| Benzylic hydroxylation | No direct effect |

| N-deamination/oxidation at the d3-substituted carbon | Reduced rate of metabolism at this site (Kinetic Isotope Effect) |

| Metabolic Switching | Potential increase in metabolism at other sites (e.g., aromatic ring) |

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Modeling and Predictions

Structure-Metabolism Relationship (SMR): SMR modeling focuses on how structural features influence a compound's metabolism. For this compound, the key SMR aspect is the introduction of deuterium. The SMR model would predict that the deuterated analog has enhanced metabolic stability compared to its non-deuterated counterpart, assuming the site of deuteration is a metabolic hotspot. hyphadiscovery.com This prediction would be based on the known principles of the kinetic isotope effect. acs.orgsemanticscholar.org Computational SMR models can be built using data from a series of related compounds to predict the metabolic liabilities of new analogs.

| Relationship | Key Structural Feature | Predicted Outcome |

|---|---|---|

| SAR | Phenylethanolamine scaffold | Interaction with adrenergic receptors |

| SAR | 4-methylphenyl group | Modulation of receptor affinity and selectivity |

| SMR | d3-substitution on the ethanolamine chain | Increased metabolic stability at the site of deuteration |

| SMR | Overall structure | Potential for metabolic switching to non-deuterated sites |

Future Directions and Emerging Research Avenues for 2 Amino 1 4 Methylphenyl Ethanol D3

Development of Novel and More Efficient Synthetic Routes for Deuterated Analogs

The synthesis of deuterated compounds like 2-Amino-1-(4-methylphenyl)ethanol-d3 is a critical first step in enabling its use in research. While general methods for deuterium (B1214612) incorporation exist, the development of novel, more efficient, and stereospecific synthetic routes remains a key area of future research.

Current and Emerging Synthetic Strategies:

Recent advancements in synthetic organic chemistry offer promising avenues for the preparation of deuterated phenylethanolamines. nih.gov These include:

Catalytic Hydrogen Isotope Exchange: This method allows for the direct replacement of hydrogen with deuterium in the parent molecule, often using transition metal catalysts. researchgate.net Future research could focus on developing catalysts with higher selectivity for specific positions on the aromatic ring or the ethanolamine (B43304) side chain.

Use of Deuterated Building Blocks: The synthesis can be designed to incorporate commercially available or readily synthesized deuterated starting materials. researchgate.net For this compound, this could involve using deuterated methylating agents or deuterated reducing agents at key steps.

Asymmetric Synthesis: To investigate the specific biological activities of different stereoisomers, the development of enantioselective synthetic methods is crucial. This would allow for the preparation of individual enantiomers of this compound with high purity.

Research Focus for this compound:

Future synthetic research should aim to develop a scalable and cost-effective synthesis of this compound. This would involve optimizing reaction conditions, exploring new catalytic systems, and minimizing the number of synthetic steps. A divergent synthetic strategy that allows for the introduction of deuterium at various positions would be particularly valuable for detailed metabolic studies. nih.gov

Application of Advanced Analytical Techniques for Comprehensive Metabolite Tracing

The primary advantage of using a deuterated compound like this compound is its utility as a tracer in metabolic studies. nih.govjuniperpublishers.com Advanced analytical techniques are essential for the comprehensive identification and quantification of its metabolites.

State-of-the-Art Analytical Methodologies:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique for drug metabolism studies. longdom.orgnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the identification of unknown metabolites. Tandem mass spectrometry (MS/MS) can be used for structural elucidation and sensitive quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about metabolites without the need for derivatization. While less sensitive than MS, it is a powerful tool for identifying the exact position of deuterium atoms in metabolites.

Hyphenated Techniques: The combination of different analytical techniques, such as LC-MS-NMR, can provide a more complete picture of the metabolic fate of the compound.

Future Analytical Research Directions:

Future research should focus on developing and validating highly sensitive and specific analytical methods for the determination of this compound and its metabolites in various biological matrices, such as plasma, urine, and tissue homogenates. nih.govresearchgate.net The development of methods for chiral separation would also be important to study the stereoselective metabolism of the compound. These analytical tools will be instrumental in understanding how the deuterium labeling affects the metabolic profile compared to its non-deuterated counterpart. nih.govnih.gov

Exploration of Additional Pharmacological Targets and Mechanistic Underpinnings in Preclinical Research

Initial information suggests that this compound binds to the octopaminergic receptor. However, given its structural similarity to other biogenic amines, it is likely to interact with other pharmacological targets. A comprehensive exploration of its pharmacological profile is a crucial area for future preclinical research.

Potential Pharmacological Targets:

Based on its phenylethanolamine scaffold, potential targets for investigation include:

Adrenergic Receptors: This family of G protein-coupled receptors (GPCRs) includes α and β subtypes, which are involved in a wide range of physiological processes. patsnap.comnih.gov The interaction of this compound with these receptors should be systematically evaluated.

Dopamine (B1211576) and Serotonin Receptors: Cross-reactivity with other monoamine receptors is a common feature of phenylethanolamine derivatives and warrants investigation.

Trace Amine-Associated Receptors (TAARs): These receptors are known to bind endogenous amines and have been implicated in various neurological and psychiatric disorders.

Investigating Mechanistic Underpinnings:

Future preclinical studies should aim to:

Determine Binding Affinities and Functional Activities: In vitro assays should be used to determine the binding affinities (Ki) and functional activities (e.g., agonist, antagonist, or allosteric modulator) of this compound at a panel of relevant receptors. nih.govdiscoveryontarget.com

Elucidate Downstream Signaling Pathways: Once a primary target is confirmed, studies should investigate the downstream signaling cascades activated by the compound. nih.govmdpi.com This could involve measuring changes in second messengers like cAMP or assessing the recruitment of signaling proteins like β-arrestin.

In Vivo Pharmacological Profiling: Animal models can be used to assess the physiological and behavioral effects of the compound, providing insights into its potential therapeutic applications or toxicological liabilities. nih.govprnewswire.com

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond single-target investigations and embrace a systems-level perspective. The integration of multi-omics data can provide a holistic view of the compound's impact on cellular and physiological networks. nih.govfrontiersin.orgresearchgate.net

Key Systems Biology and Multi-Omics Approaches:

Transcriptomics: Analyzing changes in gene expression in response to the compound can reveal the cellular pathways and biological processes that are modulated.

Proteomics: Studying alterations in protein expression and post-translational modifications can provide insights into the functional consequences of the compound's activity.

Metabolomics: This approach can identify global changes in the cellular metabolome, providing a direct readout of the compound's impact on metabolic pathways. nih.gov

Network Pharmacology: This computational approach can be used to predict potential drug-target interactions and to understand the compound's effects within the context of complex biological networks. nih.gov

Future Research Trajectory:

Future studies should employ a multi-pronged approach that combines these "omics" technologies. For example, treating a relevant cell line or animal model with this compound and then performing transcriptomic, proteomic, and metabolomic analyses could reveal novel targets and mechanisms of action. nih.govfrontiersin.org Integrating these datasets can help to construct a comprehensive model of the compound's biological effects, paving the way for a more informed and targeted approach to future drug discovery and development. nih.govmdpi.com

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Amino-1-(4-methylphenyl)ethanol-d3, and how do deuterium substitution steps influence reaction optimization?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution, with deuterium introduced via deuterated reagents (e.g., D₂O, NaBD₄). For example, deuterated ethanol analogs can be synthesized by substituting hydrogenated precursors with deuterium-enriched intermediates under controlled pH and temperature to minimize isotopic exchange . Reaction monitoring via thin-layer chromatography (TLC) and optimization of deuterium incorporation (e.g., >98% isotopic purity) require GC-MS or LC-MS validation .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Deuterium substitution alters splitting patterns in H-NMR (e.g., reduced coupling constants for adjacent protons). C-NMR can confirm deuteration at specific positions .

- IR : Key functional groups (e.g., -NH₂, -OH) are identified via stretching vibrations (3300–3500 cm⁻¹ for amines, 3200–3600 cm⁻¹ for alcohols) .

- MS : High-resolution mass spectrometry (HRMS) distinguishes isotopic clusters to verify deuterium incorporation (e.g., m/z shifts of +3 for -d3) .

Q. What handling and storage protocols are critical for maintaining the stability of this compound?

- Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) to prevent degradation. Use amber vials to avoid photolysis. Short shelf life (typically 6–12 months) necessitates periodic purity checks via HPLC. For transport, ensure compliance with controlled-substance regulations (e.g., BSL certification, permits) .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions arising from deuterium-induced anisotropic effects in crystallographic studies?

- Methodological Answer : Deuterium substitution alters electron density maps, requiring refinement software like SHELXL to model isotopic effects. For example, in Hirshfeld surface analysis, deuterium’s lower scattering power necessitates adjusted thermal parameters. Cross-validate with neutron diffraction data or computational simulations (DFT) to resolve ambiguities in hydrogen/deuterium positioning .

Q. What role does the SHELX software suite play in determining the crystal structure of deuterated analogs like this compound?

- Methodological Answer : SHELXL refines deuterium positions using high-resolution X-ray data, leveraging constraints for C-D bond lengths (1.09 Å vs. 1.02 Å for C-H). For twinned crystals, SHELXD assists in structure solution via dual-space algorithms. Validate refinement with R-factor convergence (<5%) and electron density residual maps .

Q. How does deuterium substitution at the ethanol moiety influence the compound’s biological interactions compared to non-deuterated analogs?